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Compound of Interest

Compound Name: Methanesulfonohydrazide

Cat. No.: B082010

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanesulfonohydrazide (CHeN202S) is a stable, moisture-compatible sulfonyl
hydrazide that serves as a versatile building block in organic synthesis and a key precursor in
pharmaceutical research.[1] Its unique chemical structure, featuring both an electron-
withdrawing methanesulfonyl group and a nucleophilic hydrazide moiety, allows for a diverse
range of chemical transformations.[1] It is frequently used as a superior alternative to sulfinic
acids or sulfonyl halides for introducing sulfonyl groups into molecules.[1] In medicinal
chemistry, the sulfonyl hydrazone and sulfonamide scaffolds derived from reagents like
methanesulfonohydrazide are of significant interest due to their broad spectrum of biological
activities, including roles as potent enzyme inhibitors.[1][2] These derivatives have been
successfully developed and evaluated for activities such as antimycobacterial, anticancer, and
neurological enzyme inhibition.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of two major
classes of enzyme inhibitors using methanesulfonohydrazide and its derivatives as key
reagents: Carbonic Anhydrase (CA) inhibitors and Monoamine Oxidase (MAOQ) inhibitors.

Application 1: Synthesis of Carbonic Anhydrase
(CA) Inhibitors
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Background: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that
catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (COz + H20 =
HCOs~ + H*).[3] CAs are involved in numerous physiological processes, including pH
homeostasis, respiration, and electrolyte secretion.[5] Certain isoforms, particularly CA IX and
CA XIlI, are overexpressed in many solid tumors to help maintain a neutral intracellular pH in
the acidic tumor microenvironment, thus promoting tumor survival and proliferation.[4]
Consequently, selective inhibition of tumor-associated CAs is a validated strategy for the
development of novel anticancer agents.[4] Aromatic and heterocyclic sulfonamides are a well-
established class of potent CA inhibitors, acting by binding to the zinc ion in the enzyme's

active site.[3]

Signaling Pathway & Rationale for Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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